molecular formula C7H8N2O2 B14547385 Methyl 2,3-dicyano-2-methylpropanoate CAS No. 61760-63-2

Methyl 2,3-dicyano-2-methylpropanoate

Cat. No.: B14547385
CAS No.: 61760-63-2
M. Wt: 152.15 g/mol
InChI Key: UKJXJEHDFNOOHJ-UHFFFAOYSA-N
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Description

Methyl 2,3-dicyano-2-methylpropanoate is an organic compound with the molecular formula C7H8N2O2 It is an ester derived from the reaction of 2,3-dicyano-2-methylpropanoic acid with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3-dicyano-2-methylpropanoate can be synthesized through several methods. One common approach involves the reaction of diethyl malonate with hydroxyacetonitrile in the presence of sodium methoxide in methanol. The intermediate product, α-cyano methyl diethyl malonate, undergoes further reaction with ammonia in toluene solvent to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dicyano-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Methyl 2,3-dicyano-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which methyl 2,3-dicyano-2-methylpropanoate exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may inhibit specific enzymes by binding to their active sites. The nitrile groups can interact with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,3-dicyano-2-methylpropanoate is unique due to its dual nitrile groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

methyl 2,3-dicyano-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-7(5-9,3-4-8)6(10)11-2/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJXJEHDFNOOHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)(C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10814312
Record name Methyl 2,3-dicyano-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10814312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61760-63-2
Record name Methyl 2,3-dicyano-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10814312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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